2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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Overview
Description
2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a synthetic organic compound that features a triazole ring, a methoxyphenyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications to introduce the methoxyphenyl and fluoro substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and methoxyphenyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(3-Chloro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- 2-[[5-(3-Bromo-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- 2-[[5-(3-Fluoro-4-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Uniqueness
The uniqueness of 2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and methoxy groups can enhance its stability, reactivity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2-[[5-(3-fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c1-16-11(14-15-12(16)20-6-10(17)18)7-3-4-9(19-2)8(13)5-7/h3-5H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMILUIOBRPONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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